5,8-Dimethyl-3-phenylquinolin-2-amine
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Overview
Description
5,8-Dimethyl-3-phenylquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core with methyl and phenyl substituents, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-3-phenylquinolin-2-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with appropriate aldehydes or ketones under acidic or basic conditions. For example, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with acetaldehyde in the presence of a base, followed by cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using efficient and cost-effective methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are commonly employed to achieve high yields and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethyl-3-phenylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
5,8-Dimethyl-3-phenylquinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,8-Dimethyl-3-phenylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: Known for its antimicrobial properties.
2-Phenylquinoline: Similar structure with different substituents.
Uniqueness
5,8-Dimethyl-3-phenylquinolin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl and phenyl groups can enhance its lipophilicity and binding affinity to molecular targets .
Properties
CAS No. |
948292-57-7 |
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Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
5,8-dimethyl-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C17H16N2/c1-11-8-9-12(2)16-14(11)10-15(17(18)19-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,18,19) |
InChI Key |
MBACWUOXVZUNTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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